

A Technical Guide to 1-(2,4-dihydroxyphenyl)-2-methoxyethanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2,4-dihydroxyphenyl)-2-methoxyethanone

Cat. No.: B1294730

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

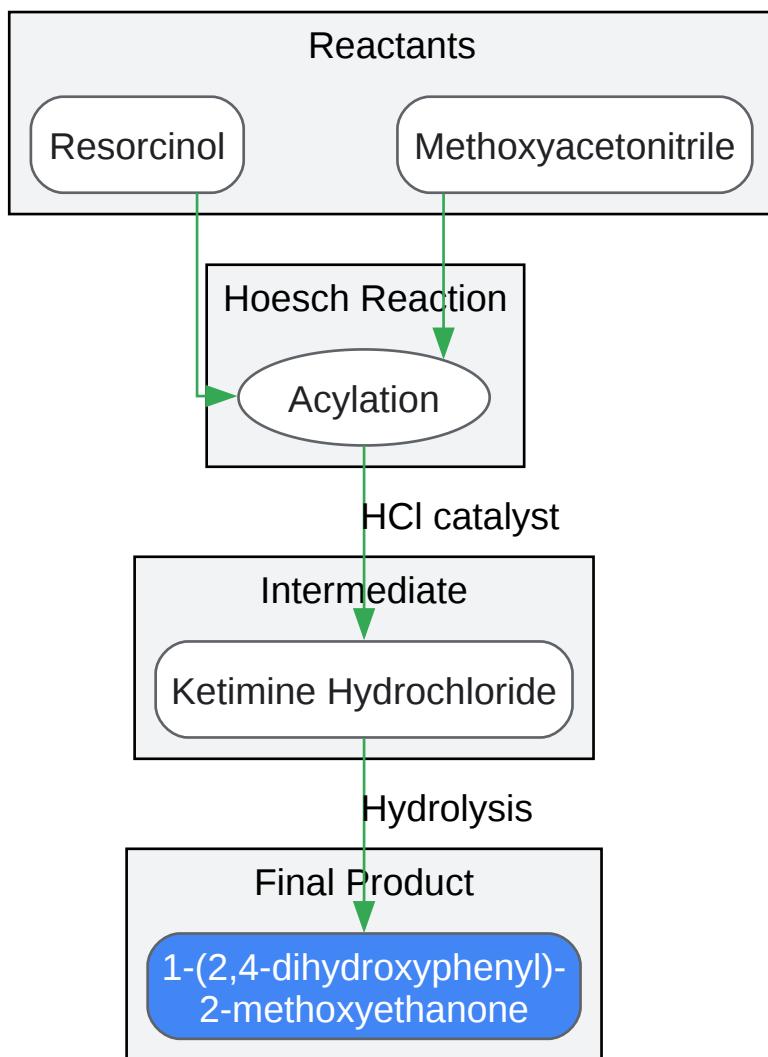
Abstract

This technical guide provides a comprehensive overview of **1-(2,4-dihydroxyphenyl)-2-methoxyethanone**, a phenolic compound of interest in various scientific fields. The document details its chemical identity, structural properties, and a standard synthesis protocol. While specific biological data for this compound is limited in publicly available literature, this guide discusses the known activities of structurally related acetophenones and polyphenols, particularly their antioxidant and anti-inflammatory properties. Potential mechanisms of action, such as the modulation of key cellular signaling pathways like PI3K/Akt/mTOR, are explored to provide a basis for future research and drug development initiatives. This document aims to serve as a foundational resource for professionals investigating the therapeutic potential of this and similar compounds.

Chemical Identity and Properties

1-(2,4-dihydroxyphenyl)-2-methoxyethanone, also known by its synonym 2',4'-Dihydroxy-2-methoxyacetophenone, is an aromatic ketone. Its structure features a dihydroxyphenyl group attached to a methoxyethanone moiety. The phenolic hydroxyl groups are key to its chemical reactivity and potential biological activities, including antioxidant effects.

Table 1: Chemical Identifiers and Physical Properties


Property	Value	Source(s)
IUPAC Name	1-(2,4-dihydroxyphenyl)-2-methoxyethanone	[1] [2]
Synonyms	2',4'-Dihydroxy-2-methoxyacetophenone; Ethanone, 1-(2,4-dihydroxyphenyl)-2-methoxy-	[1]
CAS Number	57280-75-8	[1] [2] [3]
Molecular Formula	C ₉ H ₁₀ O ₄	[1] [2] [3]
Molecular Weight	182.17 g/mol	[1] [2]

| Melting Point | 138–139°C |[\[1\]](#) |

Synthesis and Experimental Protocols

The primary method for synthesizing **1-(2,4-dihydroxyphenyl)-2-methoxyethanone** is the Hoesch reaction.[\[1\]](#) This reaction involves the acylation of an electron-rich aromatic compound, in this case, resorcinol (1,3-dihydroxybenzene), using a nitrile.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthesis of **1-(2,4-dihydroxyphenyl)-2-methoxyethanone** via the Hoesch Reaction.

Detailed Synthesis Protocol (Hoesch Reaction)

This protocol is based on the established Hoesch reaction methodology for producing dihydroxyacetophenone derivatives.^[1]

- Reaction Setup: In a suitable reaction vessel, dissolve resorcinol and methoxyacetonitrile in an appropriate anhydrous solvent (e.g., diethyl ether).
- Acylation: Cool the mixture in an ice bath. Introduce a stream of dry hydrogen chloride (HCl) gas into the solution while stirring. The reaction mixture is then typically allowed to stand for

several hours to facilitate the formation of the ketimine hydrochloride intermediate, which often precipitates from the solution.

- **Isolation of Intermediate:** Collect the precipitated ketimine hydrochloride salt by filtration and wash with the anhydrous solvent. The melting point of this intermediate is reported to be 205–207°C.[1]
- **Hydrolysis:** Heat the isolated ketimine hydrochloride in water. This hydrolysis step converts the imine to a ketone.
- **Purification:** After cooling, the final product, **1-(2,4-dihydroxyphenyl)-2-methoxyethanone**, can be isolated via filtration or extraction and purified further by recrystallization to yield the final product with a melting point of 138–139°C.[1]

Biological Activity and Potential Applications

While direct and extensive biological studies on **1-(2,4-dihydroxyphenyl)-2-methoxyethanone** are not widely published, the compound is noted for its use in the cosmetics and skincare industries due to its potential antioxidant properties, which may help protect the skin from UV damage and reduce inflammation.[4] The broader class of dihydroxyacetophenones and related polyphenols are known for a range of biological activities.[5][6] Investigating these activities provides a logical starting point for assessing the therapeutic potential of the title compound.

Table 2: Biological Activities of Structurally Related Acetophenone Derivatives

Compound	Biological Activity	Key Findings (IC_{50} , etc.)	Source(s)
2,3-Dihydroxy-4-methoxyacetophenone	Neuroprotection	Protects HT22 cells from glutamate-induced cell death ($EC_{50} = 10.94 \mu M$).	[7]
2'-Hydroxy-5'-methoxyacetophenone	Anti-inflammatory	Significantly inhibits nitric oxide (NO) production and suppresses TNF- α secretion in LPS-stimulated BV-2 and RAW264.7 cells.	[8]
2,4-Dihydroxyacetopheno ⁿ ne Benzoylhydrazone (analogue 5g)	Antioxidant	Potent radical scavenger in the DPPH assay; protects HepG2 cells against H_2O_2 -induced oxidative damage.	[6]

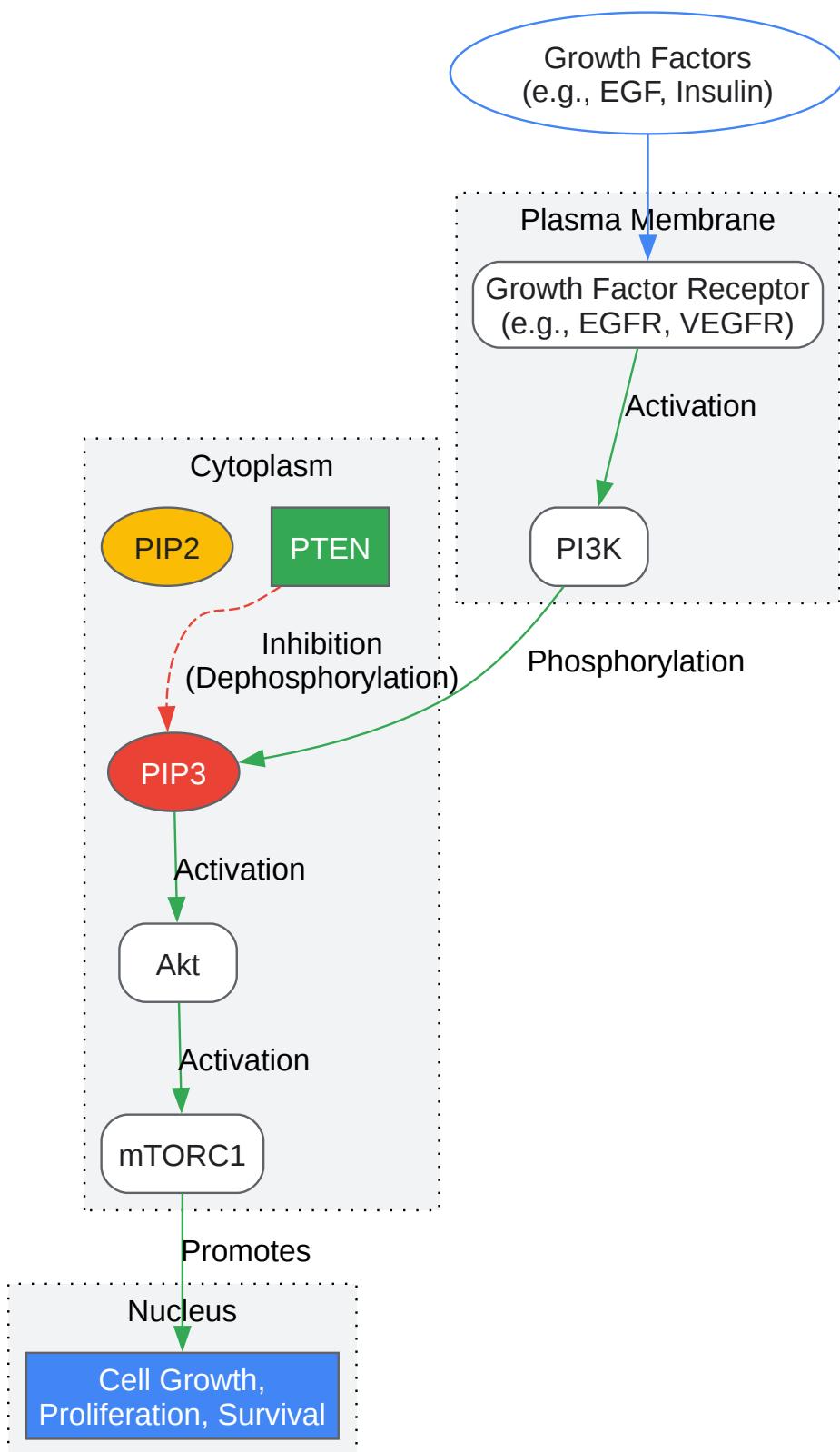
| 1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane | Tyrosinase Inhibition | Inhibits melanin synthesis by accelerating tyrosinase degradation and through antioxidant effects. | [9] |

Example Experimental Protocol: Antioxidant Activity Assay (DPPH Method)

This protocol describes a common *in vitro* method to assess the free radical scavenging activity of a compound, a key indicator of antioxidant potential.[6][10]

- Preparation of Reagents:
 - Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 1.3 mg/mL).

- Prepare a series of dilutions of the test compound (**1-(2,4-dihydroxyphenyl)-2-methoxyethanone**) in methanol at various concentrations (e.g., 10, 50, 100, 200 µg/mL).
- A standard antioxidant, such as ascorbic acid, should be prepared similarly for comparison.


- Assay Procedure:
 - In a 96-well plate or cuvettes, add a fixed volume of the DPPH stock solution to each well/cuvette.
 - Add a specific volume of the test compound dilutions (or standard/methanol blank) to the DPPH solution.
 - Incubate the mixture in the dark at room temperature for approximately 30 minutes.
- Data Collection:
 - Measure the absorbance of each solution at a wavelength of approximately 517 nm using a spectrophotometer.
- Analysis:
 - The percentage of radical scavenging activity is calculated using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$ where Abs_control is the absorbance of the DPPH solution with methanol and Abs_sample is the absorbance of the DPPH solution with the test compound.
 - The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.

Potential Mechanism of Action: Modulation of Cellular Signaling

Many phenolic compounds exert their biological effects by interacting with fundamental intracellular signaling pathways.[\[11\]](#)[\[12\]](#)[\[13\]](#) The PI3K/Akt/mTOR pathway is a critical regulator

of cell cycle, proliferation, survival, and metabolism.[11][14] Its dysregulation is implicated in numerous diseases, including cancer.[14][15] Given the activities of related compounds, it is plausible that **1-(2,4-dihydroxyphenyl)-2-methoxyethanone** could modulate this or similar pathways.

PI3K/Akt/mTOR Signaling Pathway Diagram

[Click to download full resolution via product page](#)

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

This pathway is a key target for therapeutic intervention in various diseases.[13][15] Growth factors activate receptor tyrosine kinases (RTKs), leading to the activation of PI3K.[12] PI3K phosphorylates PIP2 to generate PIP3, which in turn activates Akt.[11] Activated Akt can then phosphorylate a range of downstream targets, including the mTORC1 complex, to promote cellular processes like protein synthesis, growth, and survival.[14] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[14] The potential for **1-(2,4-dihydroxyphenyl)-2-methoxyethanone** to modulate this pathway represents an important avenue for future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(2,4-DIHYDROXYPHENYL)-2-METHOXYETHAN-1-ONE CAS#: 57280-75-8 [amp.chemicalbook.com]
- 2. 1-(2,4-DIHYDROXYPHENYL)-2-METHOXYETHAN-1-ONE | 57280-75-8 [chemicalbook.com]
- 3. 1stsci.com [1stsci.com]
- 4. 1-(2,4-Dihydroxyphenyl)-2-methoxyethanone [myskinrecipes.com]
- 5. du.edu.eg [du.edu.eg]
- 6. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2',3'-Dihydroxy-4'-methoxyacetophenone | CAS#:708-53-2 | Chemsoc [chemsoc.com]
- 8. 2'-Hydroxy-5'-methoxyacetophenone attenuates the inflammatory response in LPS-induced BV-2 and RAW264.7 cells via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane inhibits melanin synthesis by dual mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciensage.info [sciensage.info]

- 11. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [A Technical Guide to 1-(2,4-dihydroxyphenyl)-2-methoxyethanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294730#1-2-4-dihydroxyphenyl-2-methoxyethanone-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com